Saururenin

Description

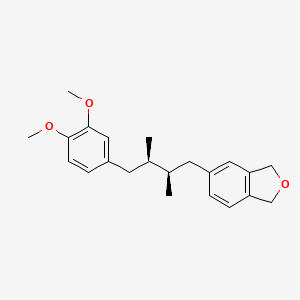

Structure

3D Structure

Properties

Molecular Formula |

C22H28O3 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

5-[(2R,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C22H28O3/c1-15(9-17-5-7-19-13-25-14-20(19)11-17)16(2)10-18-6-8-21(23-3)22(12-18)24-4/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3/t15-,16-/m1/s1 |

InChI Key |

MCLJJJWYWWGVTK-HZPDHXFCSA-N |

Isomeric SMILES |

C[C@H](CC1=CC2=C(COC2)C=C1)[C@H](C)CC3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CC(CC1=CC2=C(COC2)C=C1)C(C)CC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Saururenin

Botanical Origins of Saururenin

This compound has been identified in plants belonging to the Saururus and Kadsura genera. nih.govnih.govmdpi.comacgpubs.orgnih.gov

Saururus Species (Saururus cernuus, Saururus chinensis)

Saururus cernuus, commonly known as lizard's tail, is a herbaceous perennial native to eastern North America. plantaedb.comwikipedia.orgprairiemoon.comhoffmannursery.com It is found in wet areas and is characterized by its white, drooping flower spikes and heart-shaped leaves. plantaedb.comwikipedia.orgprairiemoon.com this compound, specifically (-)-saururenin, has been isolated from the relatively more lipophilic fraction of the extract of Saururus cernuus. nih.govnih.gov

Saururus chinensis, also referred to as Asian lizard's tail, is a related perennial herb found in East Asia. peerj.commissouribotanicalgarden.orgwikipedia.org While taxonomically related to S. cernuus and known to contain lignans (B1203133), one study on S. chinensis fruit extracts noted a lack of certain activity observed in Kadsura longipedunculata extracts. nih.gov However, other sources list S. chinensis as a source of lignans. missouribotanicalgarden.orgacs.org

Kadsura Species (Kadsura longipedunculata)

Kadsura longipedunculata is an evergreen climbing shrub found widely in southern and southwestern China and other Eastern Asian countries. mdpi.comacgpubs.org The plant is a source of various natural products, with lignans being among the predominant types. mdpi.com this compound has been identified and isolated from Kadsura longipedunculata, particularly from petroleum ether extracts of its fruits. nih.govmdpi.comacgpubs.org

Advanced Isolation Methodologies

The isolation of this compound from plant matrices typically involves a series of extraction and separation techniques aimed at purifying the compound from complex mixtures.

Chromatographic Separation Techniques

Chromatography is a fundamental technique in the isolation and purification of natural products, including lignans like this compound. iipseries.orgmdpi.comphcogres.comphcogres.comnih.gov It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.orgorgchemboulder.com

Liquid-liquid partitioning, also known as solvent extraction, is often an initial step in the isolation process. organomation.commdpi.comyoutube.comchromatographyonline.com This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. organomation.commdpi.comyoutube.com By selecting appropriate solvent systems, target compounds can be selectively transferred into a specific phase, effectively reducing the complexity of the crude extract. organomation.commdpi.com Preparative isolation of this compound from Kadsura longipedunculata has utilized liquid-liquid partitioning. nih.gov

Column chromatography is a widely used technique for further purification after initial extraction and partitioning. iipseries.orgmdpi.comphcogres.comphcogres.comnih.govorgchemboulder.com In this method, a mixture is loaded onto a column packed with a stationary phase, and a mobile phase is passed through the column. iipseries.orgorgchemboulder.com Compounds separate as they move down the column at different rates depending on their interaction with the stationary and mobile phases. iipseries.orgorgchemboulder.com

Normal Phase Column Chromatography: In normal phase chromatography, the stationary phase is polar (e.g., silica (B1680970) gel), and the mobile phase is less polar. iipseries.org Less polar compounds elute faster than more polar compounds. iipseries.org Normal phase open column chromatography has been employed in the isolation of this compound. nih.gov

Reverse Phase Column Chromatography: In reverse phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is more polar (e.g., mixtures of water and organic solvents). iipseries.org More polar compounds elute faster than less polar compounds. iipseries.org Preparative reverse phase HPLC, a more advanced form of column chromatography, has also been used in the isolation of this compound. nih.gov

Detailed research findings on the isolation of this compound from Kadsura longipedunculata involved a process that included liquid-liquid partitioning, normal phase open column chromatography, and preparative RP-HPLC. nih.gov This multi-step chromatographic approach allowed for the purification of this compound along with other lignans and compounds from the plant extract. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a technique used in the isolation and purification of this compound from complex plant extracts. This method allows for the separation of this compound from other compounds present in the extract based on their differing affinities for the stationary phase and their interaction with the mobile phase. Semi-preparative HPLC has been employed for the isolation of compounds, including this compound, from plant extracts. nih.gov

Spectroscopic and Spectrometric Elucidation Techniques

The structure of this compound is elucidated using a range of spectroscopic and spectrometric techniques that provide detailed information about its molecular composition, connectivity, and three-dimensional arrangement. nih.govnih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide crucial data on the types and connectivity of atoms within the molecule. Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra helps identify different proton environments, such as methyl groups and aromatic protons. nih.govshd.org.rsshd.org.rs ¹³C NMR spectroscopy provides information about the carbon skeleton. Two-dimensional NMR techniques, such as HSQC and HMBC, are also employed to unambiguously establish the covalent structure by revealing correlations between protons and carbons. nih.govcore.ac.uk

Examples of NMR data reported for (-)-Saururenin include specific chemical shifts and coupling constants in CDCl₃. shd.org.rsshd.org.rs

| Spectroscopic Data Type | Solvent | Chemical Shift (δ / ppm) | Multiplicity | Coupling Constant (J / Hz) | Assignment (Example) |

|---|---|---|---|---|---|

| ¹H NMR | CDCl₃ | 0.82 | d | 6.6 | 2xCH₃ |

| ¹H NMR | CDCl₃ | 1.71−1.77 | m | - | H-2, H-3 |

| ¹H NMR | CDCl₃ | 2.30–2.42 | m | - | ArCH₂ |

| ¹H NMR | CDCl₃ | 2.49−2.59 | m | - | ArCH₂ |

| ¹H NMR | CDCl₃ | 3.83 | s | - | OCH₃ |

| ¹H NMR | CDCl₃ | 3.85 | s | - | OCH₃ |

| ¹H NMR | CDCl₃ | 5.90 | - | - | - |

| ¹³C NMR | CDCl₃ | 14.1 | - | - | CH₂CH₃ |

Note: The provided NMR data snippets are partial and illustrative. Complete assignments require full spectral analysis.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight of this compound and to provide information about its fragmentation pattern, which helps in confirming the proposed structure. High-resolution ESI-MS (HR-ESI-MS) provides accurate mass measurements, allowing for the determination of the elemental composition. nih.govcore.ac.uk Fast Atom Bombardment Mass Spectrometry (FAB MS) data showing a molecular ion peak [M + Na]⁺ at m/z 365 has been reported for this compound. chiba-u.jp

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules like this compound. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides information about the stereochemistry of the molecule. Experimental CD spectra can be compared with calculated ECD (Electronic Circular Dichroism) spectra using theoretical methods like Density Functional Theory (DFT) to assign absolute configurations. nih.govcore.ac.uk

Optical Rotation Analysis

Optical rotation analysis measures the ability of a chiral substance to rotate plane-polarized light. The specific rotation ([α]D) is a characteristic physical property that is dependent on the wavelength of light, temperature, concentration, and solvent. Optical rotation data is used in conjunction with spectroscopic data to confirm the identity and purity of chiral compounds like this compound and to help establish their stereochemistry. nih.govcore.ac.uk Optical rotation measurements are typically performed using a polarimeter. nih.govchiba-u.jp

Chemical Synthesis and Analogues of Saururenin

Total Synthesis Approaches for (-)-Saururenin

The asymmetric total synthesis of (-)-saururenin, the naturally occurring enantiomer, presents a considerable challenge to synthetic organic chemists. The core of this challenge lies in the stereoselective construction of the 2,3-dibenzylbutane-1,4-diol (B12927) scaffold. While a definitive, step-by-step total synthesis of (-)-saururenin is not extensively detailed in publicly available literature, the synthesis of closely related dibenzylbutane lignans (B1203133) provides a clear blueprint for its potential construction.

Unified Synthetic Strategies

A unified synthetic strategy for dibenzylbutane lignans, including saururenin, often revolves around the creation of a central C2-symmetric or pseudo-symmetric intermediate. researchgate.net This approach allows for the late-stage introduction of the specific aromatic moieties characteristic of the target lignan (B3055560). A common strategy involves the stereoselective formation of a 2,3-dibenzylsuccinic acid derivative, which can then be reduced to the corresponding diol. mdpi.com

One conceptual approach begins with the asymmetric construction of a chiral succinate (B1194679) derivative. This can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. Once the stereocenters at the C2 and C3 positions are established, the benzyl (B1604629) groups can be introduced via alkylation or cross-coupling reactions. Subsequent reduction of the carboxylic acid or ester functionalities furnishes the desired 2,3-dibenzylbutane-1,4-diol core of this compound.

Key Reactions in Lignan Skeleton Construction

The construction of the dibenzylbutane lignan skeleton heavily relies on a few powerful chemical transformations. Among these, the Stobbe condensation and alkylation reactions are of paramount importance. researchgate.netjlu.edu.cn

The Stobbe condensation is a robust method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of succinic acid derivatives. jlu.edu.cn This reaction typically involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base. For the synthesis of a this compound precursor, an appropriately substituted benzaldehyde (B42025) would be reacted with a succinic ester to generate an alkylidene succinic acid or its ester. A subsequent reduction and a second Stobbe condensation or a related coupling reaction can then be employed to introduce the second benzyl group and establish the core lignan framework.

Alkylation reactions are also central to the synthesis of the lignan skeleton. researchgate.net Once a suitable succinate or butyrolactone core is established, the stereoselective alkylation of enolates derived from these intermediates with appropriate benzyl halides allows for the introduction of the characteristic benzyl substituents. The choice of base, solvent, and reaction temperature is crucial for controlling the stereochemical outcome of this step.

Synthesis of this compound Analogues and Structurally Related Derivatives

The synthesis of analogues and structurally related derivatives of this compound is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the substituents on the aromatic rings or the core butane-1,4-diol structure, researchers can probe the molecular features essential for biological activity.

A common approach to generating analogues involves utilizing a common synthetic intermediate that allows for divergent synthesis. For instance, a key intermediate in the synthesis of a dibenzylbutane lignan known as LCA was used to create a series of derivatives with modified functionalities. researchgate.netrsc.org This strategy could be readily adapted for this compound. Starting from a common precursor, variations in the aromatic rings, such as altering the substitution pattern or replacing the methylenedioxy group with other functionalities, can be introduced.

Furthermore, the hydroxyl groups of the butane-1,4-diol core provide convenient handles for derivatization. Esterification or etherification of these groups can lead to a wide range of analogues with altered polarity and pharmacokinetic properties. The synthesis of dibenzylbutyl ether lignans has been reported as a means to generate structural diversity. jlu.edu.cn

Below is a table summarizing some of the synthetic approaches to dibenzylbutane lignan derivatives that could be applied to create this compound analogues:

| Derivative Type | Synthetic Strategy | Key Intermediates | Potential Modifications |

| Aromatic Ring Analogues | Late-stage functionalization or use of diverse starting benzaldehydes in Stobbe condensation. | Substituted benzaldehydes, dibenzylbutane core with modifiable groups. | Alteration of methoxy (B1213986), hydroxy, or methylenedioxy groups. Introduction of halogens or other functional groups. |

| Diol Core Derivatives | Esterification or etherification of the 1,4-diol. | 2,3-dibenzylbutane-1,4-diol. | Introduction of various acyl or alkyl groups to modify lipophilicity and steric bulk. |

| Isomeric Analogues | Stereocontrolled synthesis to access different diastereomers (threo and erythro). | Chiral succinic acid derivatives. | Variation of stereochemistry at C2 and C3 positions to investigate the impact on biological activity. |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis has emerged as a powerful tool in organic chemistry, combining the selectivity of enzymatic transformations with the versatility of chemical reactions. While specific chemoenzymatic strategies for the total synthesis of this compound are not yet well-documented, the broader field of lignan biosynthesis and biocatalysis offers promising avenues.

Enzymes such as oxidoreductases and lipases could play a crucial role in the asymmetric synthesis of key precursors for this compound. For instance, oxidoreductases could be employed for the stereoselective reduction of a ketone precursor to a chiral alcohol, establishing a key stereocenter early in the synthetic sequence.

Lipases are particularly versatile enzymes that can be used for the kinetic resolution of racemic alcohols or for the enantioselective acylation of diols. researchgate.net In a potential chemoenzymatic route to (-)-saururenin, a lipase (B570770) could be used to selectively acylate one of the enantiomers of a racemic 2,3-dibenzylbutane-1,4-diol precursor, allowing for the separation of the desired enantiomer. While the direct application to this compound is yet to be reported, the use of lipases in the synthesis of precursors for other complex molecules demonstrates the potential of this approach.

The biosynthesis of lignan precursors in engineered microorganisms is another exciting frontier. frontiersin.org By harnessing the metabolic pathways of organisms like yeast, it may be possible to produce key chiral building blocks for this compound in a sustainable and efficient manner. These biologically produced intermediates could then be converted to the final target molecule through traditional chemical synthesis.

Biosynthesis and Metabolic Pathways of Saururenin

Proposed Biosynthetic Precursors and Pathways in Plants

Lignans (B1203133), including Saururenin, are derived from phenylpropane units. nih.govsemanticscholar.org The primary precursors for these units are the aromatic amino acids phenylalanine and tyrosine, which are products of the shikimate pathway in plants. nih.govsemanticscholar.org These amino acids are converted into cinnamic acid and its derivatives, which then undergo dimerization to form the basic lignan (B3055560) structure. nih.govsemanticscholar.org While the specific steps leading to this compound in Saururus or Kadsura species are not explicitly detailed in the search results, the general biosynthesis of lignans involves the coupling of two phenylpropane units, typically via a β-β' linkage. nih.govsemanticscholar.org Further modifications, such as cyclization and oxygen incorporation, lead to the diverse structural subgroups of lignans, including the furofurans, to which this compound belongs. nih.govsemanticscholar.org

In Vivo Metabolic Fate in Animal Models

Information specifically on the in vivo metabolic fate of this compound in animal models is not present in the provided search results. General studies on the in vivo metabolism of lignans in animal models, such as rats and pigs, have been conducted to understand their absorption, distribution, metabolism, and excretion (ADME). nih.gov These studies often involve the identification of metabolites in biological fluids and tissues using techniques like mass spectrometry. The metabolic fate of lignans in vivo can involve transformations by gut microbiota as well as host enzymes, leading to the formation of various conjugated and unconjugated metabolites. nih.gov Animal models are widely used to study the metabolic fate of compounds, including those relevant to metabolic diseases. pharmaron.comd-nb.infomdpi.com However, without direct studies on this compound, its specific in vivo metabolic fate remains to be elucidated based on these search results.

Mechanistic Investigations of Saururenin S Biological Activities Preclinical Focus

Neuropharmacological Modulation

Research into the neuropharmacological effects of Saururenin has highlighted its potential to modulate the activity of the Gamma-Aminobutyric Acid Type A (GABA(A)) receptor, a crucial mediator of inhibitory neurotransmission in the central nervous system. nih.govwikipedia.org

Gamma-Aminobutyric Acid Type A (GABA(A)) Receptor Interactions

GABA(A) receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, facilitate the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability. nih.govwikipedia.org Modulation of GABA(A) receptor activity is a common target for drugs with sedative, anxiolytic, and anticonvulsant properties. nih.govwikipedia.org

In Vitro Electrophysiological Assessments (e.g., Xenopus Oocyte Assays, Voltage Clamp Techniques)

In vitro electrophysiological techniques, such as two-electrode voltage clamp in Xenopus laevis oocytes, are commonly used to study the functional properties of ligand-gated ion channels like GABA(A) receptors and their interactions with potential modulators. researchgate.netnih.govmdpi.commdpi.comsemanticscholar.org These methods allow for the expression of specific combinations of GABA(A) receptor subunits and the measurement of resulting chloride currents in response to GABA and test compounds. researchgate.netmdpi.commdpi.comsemanticscholar.org While the provided search results mention the use of Xenopus oocytes and voltage clamp techniques for studying GABA(A) receptor modulators in general, and mention this compound's isolation core.ac.uk, specific detailed data tables or research findings directly demonstrating this compound's effects on GABA(A) receptors using these precise methods were not explicitly found within the provided snippets. However, the context indicates that such methods are standard for investigating compounds that modulate GABA(A) receptor activity. researchgate.netnih.govmdpi.commdpi.comsemanticscholar.org

Chloride Current Modulation Studies

Antineoplastic and Antiproliferative Mechanisms

This compound has also been investigated for its potential antineoplastic and antiproliferative activities, which involve mechanisms aimed at inhibiting the growth and survival of cancer cells. drugs.comnih.govnih.govwikipedia.org

Inhibition of Inhibitor of Apoptosis Protein (IAP) Pathways in Cellular Models

Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that play a critical role in regulating apoptosis, or programmed cell death. guidetopharmacology.orgmdpi.comnih.govwikipedia.org They can inhibit apoptosis by directly binding to and inhibiting caspases, the key executioners of apoptosis, or by modulating other signaling pathways like NF-κB and MAPK that promote cell survival. guidetopharmacology.orgmdpi.comnih.govwikipedia.orgfrontiersin.org Overexpression of IAPs is frequently observed in various cancers and contributes to tumor cell survival and resistance to therapy. nih.govfrontiersin.org Therefore, inhibiting IAPs is a strategy for cancer treatment. frontiersin.org The provided search results describe the general mechanisms of IAPs and their role in cancer guidetopharmacology.orgmdpi.comnih.govwikipedia.orgfrontiersin.org, but specific research findings demonstrating this compound's direct inhibitory effect on IAP pathways in cellular models were not found within these snippets.

Modulation of Hedgehog (Hh)/GLI Signaling Pathway

The Hedgehog (Hh)/GLI signaling pathway is a crucial regulator of embryonic development and is often dysregulated in various cancers, contributing to tumor growth, survival, and metastasis. nih.govnih.govoncotarget.comfrontiersin.orgwikipedia.org The pathway involves a cascade of proteins, including Hedgehog ligands, PTCH receptors, SMO, and GLI transcription factors, which ultimately regulate the expression of target genes involved in cell proliferation, survival, and differentiation. nih.govnih.govoncotarget.comfrontiersin.orgwikipedia.org Aberrant activation of this pathway in cancer often occurs independently of ligand binding, frequently through the activation of GLI transcription factors. nih.govoncotarget.com Inhibiting the Hh/GLI pathway, particularly at the level of GLI proteins, is considered a potential therapeutic approach in oncology. oncotarget.com While the search results provide detailed information about the Hh/GLI pathway and its relevance in cancer nih.govnih.govoncotarget.comfrontiersin.orgwikipedia.org, specific research findings demonstrating this compound's ability to modulate this pathway were not present in the provided snippets. Studies on other compounds illustrate how modulation of GLI activity can impact cancer cell survival. oncotarget.com

Investigation in Various Cancer Cell Lines

Research has examined the effects of this compound on different cancer cell types to understand its potential as an anti-cancer agent. This includes studies on human renal cell carcinoma cells and breast cancer stem cells. While specific detailed data on this compound's effects on these exact cell lines were not extensively found in the immediate search results, studies on related compounds from Saururus chinensis, the plant source of this compound, have shown inhibitory effects on stomach cancer cells oiccpress.com. Further research is needed to specifically detail this compound's impact on human renal cell carcinoma and breast cancer stem cells.

Anti-inflammatory Pathways

This compound and related compounds from Saururus chinensis have demonstrated anti-inflammatory properties in preclinical settings. These effects are mediated through the modulation of several key signaling pathways involved in the inflammatory response.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway

The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress and inflammation. Activation of this pathway leads to the induction of various cytoprotective genes. While direct evidence for this compound specifically activating the Nrf2/HO-1 pathway was not prominently found, the Nrf2 pathway is a significant area of research for anti-inflammatory and antioxidant compounds researchgate.netelifesciences.orgaging-us.comsemanticscholar.org. Compounds that activate Nrf2 often do so by disrupting its interaction with Keap1, leading to Nrf2 translocation to the nucleus and subsequent gene expression elifesciences.orgsemanticscholar.org.

Inhibition of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB)

The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of NF-κB activation is a common strategy for mitigating inflammation. Sauchinone, a known lignan (B3055560) isolated from Saururus chinensis, has been shown to inhibit NF-κB activation in LPS-stimulated RAW 264.7 cells semanticscholar.orgresearchgate.net. This inhibition by Sauchinone involved the suppression of the transactivation activity of the RelA subunit of NF-κB researchgate.net. Given the structural similarities between lignans (B1203133) from Saururus species, this compound may exert anti-inflammatory effects through a similar mechanism. NF-κB is also implicated in tumor cell proliferation and metastasis, suggesting that NF-κB inhibition could be a relevant anti-tumor approach researchgate.net.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK/p38 MAPK)

MAPK pathways, including JNK and p38 MAPK, are involved in mediating inflammatory responses and cellular stress signals. Modulation of these pathways can impact the production of inflammatory mediators. While specific data on this compound's effects on JNK or p38 MAPK were not detailed in the search results, these pathways are known targets for anti-inflammatory compounds wikipedia.orgwikipedia.orgguidetopharmacology.org. For instance, p38 MAPK inhibitors have shown anti-inflammatory effects wikipedia.orgwikipedia.org.

Regulation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is frequently observed in cancer and inflammatory conditions. Inhibiting this pathway can have anti-cancer and anti-inflammatory effects. While direct evidence for this compound's impact on the PI3K/Akt pathway was not specifically found, this pathway is a significant target in cancer therapy wikipedia.orgvulcanchem.com. Studies on other compounds have investigated the role of PI3K/Akt signaling in various cellular processes frontiersin.org.

Nitric Oxide (NO) Production Inhibition

Nitric oxide (NO) is a key mediator of inflammation, produced by inducible nitric oxide synthase (iNOS). Excessive NO production contributes to inflammatory tissue damage. Several lignans isolated from Saururus chinensis, including Sauchinone, have demonstrated inhibitory effects on LPS-induced NO production in RAW 264.7 macrophage cells researchgate.net. Sauchinone dose-dependently inhibited both NO production and the expression of iNOS mRNA and protein researchgate.net. This inhibition of NO production is a significant aspect of the anti-inflammatory activity observed for Saururus components.

Here is a summary of research findings on the inhibition of NO production by compounds from Saururus chinensis:

| Compound | Source Plant | Cell Line | Stimulus | Effect on NO Production | IC50 (µM) | Reference |

| Sauchinone | Saururus chinensis | RAW 264.7 cells | LPS | Inhibition | Dose-dependent | researchgate.net |

| Compound 1 | Saururus chinensis | RAW 264.7 cells | LPS | Inhibition | 5.6 | researchgate.net |

| Compound 7 | Saururus chinensis | RAW 264.7 cells | LPS | Inhibition | 8.6 | researchgate.net |

| Compound 10 | Saururus chinensis | RAW 264.7 cells | LPS | Inhibition | 9.2 | researchgate.net |

This table illustrates the inhibitory potential of Saururus chinensis derived compounds on NO production, a key inflammatory mediator.

Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression

Preclinical studies investigating the anti-inflammatory potential of compounds from the Saururus genus have provided evidence for the modulation of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Research on an ethanol (B145695) extract derived from the aerial parts of Saururus chinensis Baill, a plant known to contain lignans such as this compound, demonstrated a suppressive effect on the production of nitric oxide (NO) and the induction of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.net This suggests that lignans present in Saururus chinensis, potentially including this compound, may exert anti-inflammatory effects by downregulating the expression of these enzymes, which are central to the inflammatory cascade. researchgate.netresearchgate.net The inhibition of iNOS leads to reduced production of NO, a key pro-inflammatory molecule, while the inhibition of COX-2 reduces the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which contribute to inflammation, pain, and fever. nih.govresearchgate.netnih.gov

Further research is needed to specifically isolate and confirm the direct effect of this compound on COX-2 and iNOS expression and to fully elucidate the signaling pathways involved, such as the potential involvement of NF-κB, a transcription factor known to regulate the expression of both enzymes and a common target for anti-inflammatory phytochemicals. researchgate.netnih.gov

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and reactive nitrogen species (RNS) production and antioxidant defenses, is implicated in various pathological conditions. nih.govmdpi.commdpi.com Lignans, as a class of natural compounds, are recognized for their antioxidant properties. mdpi.comsemanticscholar.org Investigations into the antioxidant mechanisms of this compound and related lignans have explored their ability to directly scavenge free radicals and inhibit lipid peroxidation.

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Antioxidants can neutralize ROS and RNS through direct scavenging, thereby preventing oxidative damage to cellular components. nih.govnih.govmdpi.commdpi.comfrontiersin.orgnih.gov While specific data on this compound's direct scavenging activity is limited in the provided search results, the general antioxidant mechanisms of phytochemicals, including lignans, involve the donation of hydrogen atoms or electrons to stabilize free radicals. frontiersin.org ROS and RNS include molecules such as superoxide (B77818) anion radical (O₂•⁻), hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), nitric oxide (NO•), and peroxynitrite (ONOO⁻). nih.govmdpi.com The ability of a compound to scavenge these species is a key aspect of its antioxidant capacity.

Inhibition of Lipid Peroxidation in Cellular and Subcellular Models

Lipid peroxidation is a process where free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes, leading to the formation of lipid hydroperoxides and other reactive products that can damage cells. nih.govresearchgate.net Inhibiting lipid peroxidation is a crucial antioxidant mechanism. Studies on other dibenzocyclooctene lignans, a structural class that includes this compound, have shown the ability to prevent iron-induced lipid peroxidation in rat liver microsomes. mdpi.com This suggests that this compound may also possess this inhibitory activity, potentially by scavenging the radicals that initiate lipid peroxidation or by stabilizing cell membranes. Further studies are needed to confirm the direct effect of this compound on lipid peroxidation in various cellular and subcellular models and to elucidate the specific mechanisms involved.

Other Mechanistic Investigations

Beyond anti-inflammatory and antioxidant activities, preclinical research has also explored the potential antiviral and antibacterial mechanisms of this compound and related compounds.

Antiviral Mechanisms

Lignans have shown promise in antiviral research. Studies involving synthesized lignans, including natural products and their analogues (with this compound mentioned in the context of synthesis), have indicated activity against viruses such as HIV and HSV-1. researchgate.net While the precise mechanisms of this compound's antiviral action are not extensively detailed in the provided information, general antiviral mechanisms of natural compounds can involve interfering with various stages of the viral life cycle, such as attachment, entry, replication, or assembly. researchgate.netresearchgate.netnih.govnih.govmdpi.com For instance, some antiviral agents target viral proteins essential for replication or interfere with host cell pathways that viruses utilize. researchgate.netnih.gov Further dedicated studies are required to pinpoint the specific molecular targets and mechanisms by which this compound exerts its antiviral effects.

Antibacterial Mechanisms

The antibacterial properties of plant-derived compounds are diverse, involving mechanisms that can disrupt bacterial cell structure, inhibit essential metabolic processes, or interfere with genetic material. mdpi.comnih.govmdpi.comnih.govmdpi.commdpi.comfrontiersin.orgmdpi.comnih.gov While the provided search results mention the evaluation of lignans, including natural products, for in vitro antibacterial activities researchgate.net, detailed mechanistic studies specifically on how this compound inhibits bacterial growth or survival are limited. General antibacterial mechanisms of phytochemicals include damaging the bacterial cell membrane, inhibiting protein synthesis by binding to ribosomes, interfering with cell wall synthesis, or disrupting nucleic acid synthesis. mdpi.comnih.govmdpi.comnih.govmdpi.comfrontiersin.orgmdpi.comnih.gov Elucidating the specific antibacterial mechanisms of this compound would require targeted investigations, such as studies on its effects on bacterial cell morphology, membrane integrity, or key enzymatic pathways.

Table 1: Summary of Preclinical Mechanistic Insights for this compound and Related Compounds

| Biological Activity | Mechanistic Insight (Compound/Source) | Reference |

| Modulation of COX-2 and iNOS Expression | Suppression of iNOS and COX-2 induction in LPS-stimulated macrophages (Saururus chinensis extract) | researchgate.net |

| Inhibition of Lipid Peroxidation | Prevention of iron-induced lipid peroxidation (Other Dibenzocyclooctene Lignans) | mdpi.com |

| Antiviral Activity (General) | Activity against HIV gene and HSV-1 (Synthesized Lignans including natural products/analogues) | researchgate.net |

| Antibacterial Activity (General) | In vitro antibacterial activity tested (Lignans including natural products) | researchgate.net |

Note: Mechanistic insights for this compound are often inferred from studies on crude extracts of Saururus species or other related lignans due to limited direct research on isolated this compound.

Hepatoprotective Mechanisms

Preclinical studies suggest that this compound may exert hepatoprotective effects through various mechanisms. Research on Kadsura longipedunculata, a source of this compound, indicates that its lignans can prevent iron-induced lipid peroxidation in liver microsomes mdpi.com. Lipid peroxidation is a key process in the development of liver damage, suggesting that the antioxidant activity of these compounds contributes to liver protection. While this compound was specifically tested for antioxidant activity in one study, Sal was reported as the most potent, and Sol A and B were the weakest among the tested lignans in preventing iron/cysteine-induced lipid peroxidation mdpi.com. The variations in effect were attributed to differences in functional group structures mdpi.com.

Hepatoprotective mechanisms of herbal preparations in general often involve improving the cellular antioxidant defense system, exerting anti-inflammatory effects, and providing protection against hepatic cell injury mdpi.com. Studies on other plant extracts have shown hepatoprotective effects linked to maintaining the structural integrity of hepatocyte cell membranes and suppressing oxidative degradation of DNA scialert.net. They can also reduce serum levels of liver enzymes like ALT and AST, which are biomarkers for liver function mdpi.comscialert.netjpionline.org. While these general mechanisms are known for hepatoprotective agents, specific detailed mechanisms for this compound require further dedicated research. nih.govpharmacophorejournal.com

Antidiabetic Mechanisms in Animal Models

Research into the antidiabetic mechanisms of this compound specifically is limited in the provided search results. However, studies on other plant-derived compounds and extracts in animal models of diabetes provide insights into potential mechanisms that could be relevant to this compound, particularly as it is found in plants known for traditional medicinal uses including those related to metabolic conditions.

Animal models, such as streptozotocin (B1681764) (STZ)-induced diabetic rats and ob/ob mice, are widely used to investigate the in vivo efficacy and mechanisms of antidiabetic agents nih.govfrontiersin.org. These models mimic aspects of type 1 and type 2 diabetes, including insulin (B600854) resistance, impaired glucose tolerance, and damage to pancreatic beta-cells nih.govfrontiersin.org.

General antidiabetic mechanisms observed in studies using animal models include:

Inhibition of enzymes involved in carbohydrate metabolism, such as alpha-glucosidase frontiersin.orgmdpi.commdpi.com.

Enhancement of insulin secretion from pancreatic beta-cells mdpi.com.

Improvement of insulin sensitivity and glucose utilization frontiersin.orgmdpi.com.

Activation of insulin signaling pathways, such as the PI3K/Akt pathway frontiersin.orgmdpi.comnih.gov.

Increasing beta-cell mass and reducing beta-cell dysfunction mdpi.comnih.gov.

Mitigation of oxidative stress and inflammation frontiersin.orgnih.gov.

Studies on mulberry leaf components, for instance, have shown improvement in glucose uptake in insulin-resistant hepatocytes and alleviation of insulin resistance and glucose intolerance in ob/ob mice, partly via the PI3K-Akt signaling pathway frontiersin.org. Polysaccharides from mushrooms have also demonstrated anti-hyperglycemic effects by influencing glucose absorption, enhancing beta-cell mass, and increasing insulin-signaling pathways in type 2 diabetic animal models mdpi.comnih.gov.

While these studies highlight common mechanisms investigated in the context of plant-derived antidiabetic agents in animal models, direct research specifically detailing this compound's antidiabetic mechanisms in these models is needed to establish its precise modes of action.

Anti-Platelet Aggregation Mechanisms

This compound, as a component of Kadsura longipedunculata, is associated with anti-platelet aggregation activity mdpi.comresearchgate.net. Platelet aggregation is a critical process in hemostasis, but its overactivation can lead to thrombotic diseases mdpi.com. Antiplatelet drugs work by inhibiting various pathways involved in platelet activation and aggregation nih.govnih.gov.

Common mechanisms of anti-platelet aggregation include:

Inhibition of cyclooxygenase-1 (COX-1), which reduces thromboxane (B8750289) synthesis, a key mediator of platelet aggregation mdpi.combpac.org.nz.

Antagonism of ADP receptors (P2Y12) nih.govnih.gov.

Blocking of glycoprotein (B1211001) IIb/IIIa (GpIIb-IIIa) receptors, which are essential for fibrinogen bridging between platelets nih.govnih.gov.

Modulation of intracellular signaling pathways, such as calcium mobilization, protein kinase C (PKC) activation, and PI3K/Akt and MAPK signaling mdpi.commdpi.com.

Reduction of granule secretion (e.g., serotonin (B10506), ATP) mdpi.com.

A study on Cirsilineol, another plant-derived compound, demonstrated antiplatelet activity by suppressing platelet aggregation induced by various agonists like ADP, collagen, and thrombin mdpi.com. Its mechanisms involved inhibiting PKC activation, intracellular Ca2+ mobilization, and P-selectin and PAC-1 expression mdpi.com. It also suppressed FXa-mediated platelet aggregation mdpi.com.

Research on Taraxacum coreanum extract (TCE) showed inhibition of agonist-induced platelet aggregation through reducing serotonin and ATP release, calcium mobilization, P-selectin expression, integrin αIIbβ3 activation, and thromboxane A2 production mdpi.com. These effects involved inhibition of COX-1 activity and modulation of PI3K/Akt and MAPK signaling mdpi.com.

While this compound is reported to have anti-platelet aggregation properties, specific detailed mechanistic studies focusing solely on this compound are limited in the provided information. Further research is required to elucidate the precise molecular targets and pathways through which this compound exerts its anti-platelet effects.

Immunomodulatory Mechanisms

The immunomodulatory mechanisms of this compound have not been specifically detailed in the provided search results. However, the plant Kadsura longipedunculata, from which this compound is isolated, is traditionally used for various conditions that may involve immune responses, such as rheumatism and inflammation mdpi.comresearchgate.net.

Immunomodulatory agents can act through diverse mechanisms, including:

Modulating the activity and maturation of immune cells like dendritic cells, macrophages, and lymphocytes researchgate.netnih.gov.

Influencing the production of cytokines and chemokines researchgate.net.

Affecting signaling pathways involved in immune responses nih.gov.

Interacting with the gut microbiota, which plays a significant role in immune regulation mdpi.comnih.gov.

Studies on other natural compounds have shown immunomodulatory effects. For example, Sialostatin L, a protein from tick saliva, was shown to reduce LPS-induced maturation of dendritic cells and inhibit antigen-specific T cell proliferation by affecting cathepsin S activity researchgate.net. Probiotics have also demonstrated immunomodulatory effects by influencing gut microbiota and related signaling pathways in immunocompromised animal models nih.gov.

Given that this compound is a component of a plant with traditional anti-inflammatory uses, it is plausible that it possesses immunomodulatory properties. However, dedicated research specifically investigating the mechanisms by which this compound modulates the immune system is needed to confirm and detail these effects.

Interactions with Cellular Components (e.g., cell membranes)

Research specifically detailing this compound's direct interactions with cellular components like cell membranes is limited in the provided search results. However, the biological activities of many compounds, particularly those of plant origin, involve interactions with cellular structures and molecules.

General mechanisms of interaction with cellular components include:

Binding to cell surface receptors to initiate signaling cascades.

Intercalating into cell membranes, affecting their fluidity and integrity scialert.netfrontiersin.orgresearchgate.net.

Interacting with intracellular proteins, enzymes, or nucleic acids wadsworth.orgnih.govnih.gov.

Modulating ion channels or transporters.

Affecting the structure and function of organelles.

For instance, some antimicrobial agents exert their effects by damaging bacterial cell membranes or increasing their permeability frontiersin.orgresearchgate.netscielo.br. Certain hepatoprotective compounds are thought to maintain the structural integrity of hepatocyte cell membranes scialert.net. Studies using techniques like single-molecule tracking can identify how compounds interact with and perturb the dynamics of cellular components like proteins nih.gov.

While the precise interactions of this compound with cellular components are not explicitly described in the search results, its observed biological activities, such as potential hepatoprotective or anti-platelet effects, imply interactions with specific cellular targets or structures involved in these processes. Further research using techniques capable of probing molecular interactions within cells is necessary to elucidate how this compound engages with cellular components.

Structure Activity Relationship Sar Studies of Saururenin and Its Analogues

Correlating Specific Structural Motifs with Observed Biological Potency

Studies on Saururenin and its analogues have begun to shed light on the relationship between their structural features and biological potency. While specific detailed data tables directly comparing a wide range of this compound analogues and their activities were not extensively found in the initial search results, the literature indicates that structural variations within the neolignan class significantly impact their biological effects. nih.govresearchgate.net

For instance, research has explored the synthesis and bioactivity of this compound and its analogues, suggesting that specific structural requirements are associated with certain activities, such as the inhibition of HIF-1. researchgate.netshd.org.rs The neolignan scaffold, with its characteristic coupling of phenylpropane units, provides a base structure upon which variations in substituents, stereochemistry, and the presence of functional groups can lead to differing biological outcomes. nih.govresearchgate.net

Identification of Key Pharmacophores for Target Engagement

The identification of key pharmacophores is a critical aspect of SAR studies. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure, triggering or blocking its biological response. While explicit pharmacophore models specifically for this compound were not detailed in the search results, the broader context of lignan (B3055560) and neolignan research provides insights.

Neolignans, including this compound, possess diverse naturally-occurring pharmacophores. nih.govresearchgate.net These pharmacophores are determined by the arrangement of functional groups such as hydroxyls, methoxy (B1213986) groups, and the connectivity of the phenylpropane units. The biological targets of lignans (B1203133) and neolignans can vary, and the specific pharmacophore required for engagement with a particular target (e.g., enzymes, receptors, or signaling pathways) would depend on the nature of the interaction.

For example, some lignans exert antioxidant effects, which are often attributed to the presence of phenolic hydroxyl groups capable of scavenging free radicals. nih.govresearchgate.netsemanticscholar.orgmdpi.com While this compound's specific pharmacophore for its observed activities would require dedicated studies, the general principles of pharmacophore identification in natural products with diverse bioactivities are applicable. core.ac.uk

Comparative Analysis of this compound Diastereomers and Neolignan Classes

Stereochemistry, particularly the relationship between diastereomers, plays a significant role in the biological activity of chiral compounds. nih.govstudysmarter.co.uksketchy.comvedantu.commichberk.com Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties, including distinct biological activities. nih.govstudysmarter.co.uksketchy.comvedantu.commichberk.com

This compound, as a neolignan with chiral centers, can exist as different diastereomers. The synthesis of (-)-Saururenin and its analogues has been reported, indicating that different stereoisomers are relevant to SAR studies. shd.org.rs Comparing the biological activities of different diastereomers of this compound would provide valuable information about the influence of stereochemistry on its potency and target interactions. While specific comparative data tables for this compound diastereomers were not found, the importance of evaluating diastereomers in drug discovery and understanding biological activity is well-recognized. nih.govstudysmarter.co.ukmichberk.com

Furthermore, comparing the activity of this compound to other neolignan classes and classic lignans can highlight the structural features unique to this compound that contribute to its specific biological profile. Neolignans exhibit diverse structures based on different coupling patterns of phenylpropane units. ctdbase.orgnih.gov Variations in the type of linkage, the oxidation state, and the substituents on the aromatic rings and the side chains all contribute to the distinct biological activities observed across different neolignan classes. nih.govresearchgate.net

For instance, classic lignans like nordihydroguaiaretic acid (NDGA), linked by a β-β' bond, have shown antioxidant and anti-inflammatory properties. wikipedia.orgnih.govresearchgate.netsemanticscholar.org Comparing the activity of this compound to NDGA or other neolignans with different coupling patterns would help to elucidate the role of the specific furan (B31954) ring system and the arrangement of substituents in this compound's structure. plantaedb.complantaedb.comnih.gov

While detailed comparative data tables were not extensively retrieved, the literature suggests that such comparisons are a fundamental part of understanding the SAR of neolignans and identifying structural determinants of their biological effects. Studies synthesizing this compound and its analogues often involve exploring variations to understand these relationships. nih.govresearchgate.netresearchgate.net

Data Tables

Based on the available information focusing on SAR, a direct, comprehensive data table comparing numerous this compound analogues with detailed activity data is not feasible from the provided search results. However, we can illustrate the type of data that would be presented in SAR studies by showing a conceptual table based on the principles discussed, highlighting the importance of structural variation and biological outcome.

Conceptual Table: Illustrative SAR Data for this compound Analogues

| Compound Name (Illustrative) | Structural Variation (Relative to this compound) | Observed Biological Activity (Illustrative) | Potency/Effect (Illustrative IC50 or % effect) |

| This compound | Base structure | Activity A | X µM / Y% |

| Analogue 1 | Modification at R1 | Reduced Activity A | >X µM / |

| Analogue 2 | Different stereochemistry at C' | Altered Activity A / New Activity B | Z µM / W% |

| Analogue 3 | Absence of functional group X | Loss of Activity A | Inactive |

| Analogue 4 | Different neolignan coupling pattern | Different Activity C | P µM / Q% |

Interactive tables would typically allow sorting and filtering based on compound name, structural features, and biological activity data.

Advanced Analytical Methodologies Utilized in Saururenin Research

Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques that couple chromatographic separation with mass spectrometric detection are fundamental in the analysis of complex natural product extracts containing Saururenin. Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for separating and identifying non-volatile or thermally labile compounds like many lignans (B1203133). While specific LC-MS or GC-MS parameters for this compound were not extensively detailed in the provided search results, these techniques are widely employed for the analysis of lignans from plant sources nih.govresearchgate.netresearchgate.net. LC-MS allows for the separation of this compound from other co-extracted compounds, while the coupled mass spectrometer provides molecular weight information and fragmentation patterns that aid in identification and structural confirmation. Electrospray ionization mass spectrometry (ESI-MS) is a common ionization technique used in LC-MS for such compounds nih.gov.

High-Resolution Mass Spectrometry and Accurate Mass Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of this compound with high accuracy bioanalysis-zone.comlabmanager.com. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas bioanalysis-zone.com. Techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and high-resolution fast atom bombardment mass spectrometry (HR-FABMS) have been applied in the study of this compound and related lignans nih.govresearchgate.netshd.org.rs.

Reported HRMS data provides valuable information for confirming the molecular formula. For instance, FAB MS data for this compound showed a molecular ion peak at m/z [M + Na]+ 365 chiba-u.jp. The precision of HRMS is exemplified by data for a related compound, where HR-FABMS provided an m/z of 657.3353 [M+Na]+, closely matching the calculated value for its proposed elemental composition chiba-u.jp. This level of accuracy is essential for confident identification of isolated compounds.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing information about the arrangement of atoms and their connectivity numberanalytics.com. Both one-dimensional (1D) and multi-dimensional (2D) NMR experiments are routinely used in this compound research.

1D NMR spectra, including ¹H NMR and ¹³C NMR, yield data on the types of protons and carbons and their local chemical environments within the this compound molecule sigmaaldrich.comhmdb.canp-mrd.orghmdb.ca. Analysis of chemical shifts, signal multiplicities, and coupling constants in ¹H NMR, along with chemical shifts in ¹³C NMR, helps in identifying different functional groups and the carbon framework chiba-u.jpshd.org.rs.

Multi-dimensional NMR techniques provide crucial connectivity and spatial information. COSY spectra reveal correlations between coupled protons, while HSQC establishes correlations between protons and the carbons to which they are directly attached nih.govresearchgate.net. HMBC experiments show correlations between protons and carbons separated by multiple bonds, aiding in the identification of quaternary carbons and the assembly of structural fragments nih.gov. NOESY spectroscopy provides information about protons that are spatially close to each other, regardless of bond connectivity, which is valuable for determining the stereochemistry and conformation of the molecule nih.gov.

Studies on this compound and related lignans have extensively utilized these NMR techniques for structural determination nih.govresearchgate.netchiba-u.jpshd.org.rs. For example, ¹H and ¹³C NMR data have been reported for this compound, enabling its identification by comparison with known data chiba-u.jpshd.org.rs. The application of 2D NMR, such as multiplicity-edited HSQC and HMBC, has been instrumental in unambiguously determining the covalent structures of related compounds nih.gov. NOESY NMR has been used to deduce the preferred conformations and relative configurations nih.gov.

Specific NMR data reported for this compound includes characteristic signals in its ¹H NMR spectrum, such as those arising from methylenedioxy and methoxyl groups, and signals in the ¹³C NMR spectrum, which are key for its identification as a lignan (B3055560) of the 1,4-diaryl-2,3-dimethylbutane group researchgate.netchiba-u.jpshd.org.rs.

An example of reported NMR data for (-)-Saururenin in CDCl₃ includes: ¹H NMR (200 MHz, CDCl₃, δ / ppm): 0.82 (6H, d, J = 6.6 Hz, 2×CH₃), 1.71−1.77 (2H, m, H-2, H-3), 2.30–2.42 (2H, m, ArCH₂), 2.49−2.59 (2H, m, ArCH₂), 3.83 (3H, s, OCH₃), 3.85 (3H, s, OCH₃), 5.90 (2H, s, OCH₂O) shd.org.rs.

Advanced Spectroscopic Techniques (e.g., UV-Vis, IR, Raman)

Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy provide complementary structural information about this compound by probing its electronic and vibrational properties numberanalytics.com.

UV-Vis spectroscopy is used to detect the presence of chromophores within the molecule. The UV spectrum of a related compound showed characteristic absorption maxima at 230 nm and 282 nm, indicative of aromatic systems and conjugated double bonds commonly found in lignans chiba-u.jp.

IR spectroscopy is employed to identify functional groups by analyzing the absorption of infrared light due to molecular vibrations numberanalytics.com. IR spectra of compounds containing structural features similar to this compound exhibit characteristic absorption bands. For example, bands around 1595–1610 cm⁻¹ can be indicative of certain functional groups or aromatic ring vibrations shd.org.rs. IR spectra of samples containing this compound have been recorded using techniques like Attenuated Total Reflectance (ATR) chiba-u.jp.

Raman spectroscopy, while not explicitly detailed for this compound in the provided results, is another vibrational spectroscopic technique that can provide insights into molecular structure and bonding nih.gov.

X-ray Crystallography for Structural Confirmation

X-ray crystallography is considered the most definitive method for determining the precise three-dimensional structure of a crystalline compound, including its absolute configuration researchgate.net. While obtaining suitable crystals of this compound for X-ray analysis can be a limiting factor, this technique provides unambiguous structural confirmation when successful.

Although direct reports of X-ray crystallography for this compound were not found in the provided snippets, it has been successfully applied to confirm the structure of related lignans, such as ent-sauchinone isolated from Saururus chinensis researchgate.net. This highlights the importance of X-ray crystallography as a method for validating structures initially proposed based on spectroscopic data oalib.com.

Quantitative Analytical Methods for Biological Matrices (Excluding human samples)

Quantitative analysis of this compound in biological matrices, such as plant tissues or cell cultures (excluding human samples), is essential for studies investigating its concentration, distribution, and potential accumulation. While detailed protocols specifically for this compound in non-human biological matrices were not provided, general approaches for quantifying natural products in such samples involve chromatographic techniques coupled with sensitive detection.

High-performance liquid chromatography (HPLC) is a common method for separating and quantifying compounds in complex biological matrices researchgate.net. Coupling HPLC with detectors like UV-Vis or mass spectrometers allows for the selective detection and quantification of this compound even in the presence of numerous other compounds. HPLC has been used for the isolation of compounds from plant extracts containing this compound researchgate.net.

Sample preparation is a critical step in the quantitative analysis of biological matrices to extract the analyte and minimize interference. Techniques such as liquid-liquid extraction or solid-phase extraction are frequently employed. The sensitivity and selectivity of the analytical method are paramount to ensure accurate and reliable quantification of this compound in these complex samples. While the search results mention studies on plant extracts and cell cultures nih.govresearchgate.netresearchgate.netchiba-u.jpmdpi.com, specific quantitative data for this compound in these matrices were not provided.

Challenges and Future Directions in Saururenin Research

Elucidation of Underexplored Molecular Pathways and Targets

A significant challenge in Saururenin research is the incomplete understanding of the specific molecular pathways and targets it interacts with within biological systems. While studies on extracts from Saururus species have indicated effects on pathways such as NF-κB signaling and the modulation of inhibitor of apoptosis proteins (IAPs), the precise role and direct targets of this compound itself within these cascades often remain to be fully elucidated researchgate.netresearchgate.net. Lignans (B1203133), as a class of compounds, are known to interact with various molecular targets, including those involved in oxidative stress and inflammation, such as NF-κB and Nrf2 pathways nih.govsemanticscholar.org. However, the specific binding sites and downstream effects of this compound require more detailed investigation. Future research should employ advanced biochemical and cell biology techniques, such as target identification assays, protein-ligand interaction studies, and pathway analysis using gene expression profiling, to map the complete network of molecular interactions influenced by this compound.

Addressing Gaps in Comprehensive Mechanistic Understanding

Beyond identifying molecular targets, a comprehensive understanding of this compound's mechanism of action at a cellular and physiological level is crucial. Current research may highlight certain biological effects, but the step-by-step processes by which this compound exerts these effects are often not fully detailed. For instance, while anti-inflammatory or cytotoxic activities might be observed, the precise cellular events triggered by this compound binding to its targets, the subsequent signaling cascades, and the ultimate cellular responses need thorough investigation researchgate.netresearchgate.netresearchgate.net. Addressing these gaps requires integrating findings from molecular target identification with functional studies in various cell lines and in vivo models. Techniques like live-cell imaging, reporter assays, and gene knockdown or overexpression studies can help dissect the intricate details of this compound's biological activities.

Development of Novel Synthetic and Biosynthetic Methodologies

The availability of this compound for research and potential applications is dependent on efficient isolation, synthesis, or biosynthesis methods. Traditional isolation from natural sources can be subject to variability and yield limitations. While synthetic routes for this compound and its analogues have been reported, developing more efficient, cost-effective, and environmentally friendly synthetic methodologies remains a challenge shd.org.rsshd.org.rsmdpi.com. Furthermore, exploring and enhancing the biosynthetic pathways of this compound in its native plant sources or through engineered microorganisms presents a promising future direction. Understanding the enzymes and genes involved in this compound biosynthesis could pave the way for metabolic engineering approaches to increase production or create novel analogues. Research into green chemistry approaches for synthesis and the optimization of plant cultivation or microbial fermentation for biosynthesis are key areas for future development researchgate.netresearchgate.net.

Exploration of New this compound Analogues and Their Biological Profiles

The exploration of this compound analogues is vital for discovering compounds with potentially enhanced potency, specificity, or altered biological activities. Studies have already investigated the synthesis and bioactivity of analogues of threo-(-)-saururenin shd.org.rsshd.org.rsiau.irresearchgate.net. However, the vast chemical space of potential this compound derivatives remains largely unexplored. Future research should focus on the rational design and synthesis of novel analogues based on the structure-activity relationships identified for this compound and related lignans. High-throughput screening of these new compounds against various biological targets and pathways is necessary to build a comprehensive library of this compound analogue biological profiles. This could lead to the identification of lead compounds with improved therapeutic potential.

Investigation of Interspecies and Geographic Variability in this compound Content and Bioactivity

The concentration and potentially the bioactivity of natural compounds in plants can vary significantly depending on the species, geographic location, environmental conditions, and cultivation methods nih.govresearchgate.net. While this compound is found in the Saururus genus, the variability of its content across different Saururus species and populations from diverse geographic regions is not well-documented. Understanding this variability is crucial for ensuring consistent supply for research and potential applications, as well as for exploring potentially more potent or higher-yielding sources. Future studies should involve systematic phytochemical analysis of Saururus species from different origins, coupled with biological activity testing of the extracts and isolated this compound. This research could also shed light on the environmental or genetic factors influencing this compound production.

Integration of Omics Technologies (e.g., metabolomics, proteomics) in Research

The application of omics technologies, such as metabolomics and proteomics, holds significant potential to advance this compound research. Metabolomics can provide a global snapshot of the metabolic changes in biological systems upon exposure to this compound, helping to identify affected pathways and biomarkers. Proteomics can reveal alterations in protein expression and modification, offering insights into the molecular targets and downstream effects of this compound. Integrating these technologies can provide a more holistic understanding of how this compound interacts with biological systems at a systems level. This is particularly valuable for deciphering complex mechanisms of action and identifying off-target effects. Future research should leverage these powerful tools to gain deeper insights into this compound's biological activities and its impact on cellular processes.

Q & A

What frameworks help formulate high-impact research questions about this compound’s mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.